molecular formula C7H14ClN3 B6230699 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride CAS No. 2437649-96-0

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Cat. No. B6230699
CAS RN: 2437649-96-0
M. Wt: 175.7
InChI Key:
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Description

1-Methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (MPAH) is an organic compound belonging to the pyrazolamine family. It is a white, crystalline solid with a molecular weight of 185.65 g/mol. MPAH is used in a variety of scientific and industrial applications, including pharmaceuticals, agrochemicals, and biocatalysis.

Mechanism of Action

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is an important intermediate in the synthesis of heterocyclic compounds, due to its ability to undergo nucleophilic substitution reactions. It can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form a variety of heterocyclic compounds. In addition, this compound can undergo nucleophilic aromatic substitution reactions, which can be used to synthesize a variety of aromatic compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine. In addition, this compound has been shown to have anticonvulsant and anxiolytic effects in animal models, as well as a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is widely available. In addition, it is a versatile reagent, which can be used in a variety of different reactions. However, this compound can be potentially hazardous, and should be handled with caution.

Future Directions

The potential applications of 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride are vast, and there are a number of future directions that could be explored. For example, further research could be carried out to explore the potential therapeutic effects of this compound, as well as its potential use as a catalyst in biocatalysis. In addition, further research could be done to explore the structure and reactivity of this compound, as well as its potential use in the synthesis of novel compounds.

Synthesis Methods

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride can be synthesized via a number of methods, including the reaction of propan-2-ol with hydrochloric acid and formaldehyde, followed by the addition of ammonia. The reaction is carried out in an inert atmosphere at a temperature of 60-70°C. The reaction mixture is then cooled and the desired product is isolated by filtration.

Scientific Research Applications

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has been used in a variety of scientific research applications, including the synthesis of new compounds and the study of the structure and reactivity of organic molecules. It has been used in the synthesis of various heterocyclic compounds, such as imidazoles and pyrazoles, and has been used to study the mechanism of action of certain drugs. In addition, this compound has been used in the synthesis of novel catalysts for biocatalysis and in the production of agrochemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves the reaction of 1-methyl-1H-pyrazol-4-amine with propan-2-yl chloride in the presence of a base to form the intermediate N-(propan-2-yl)-1-methyl-1H-pyrazol-4-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride.", "Starting Materials": [ { "name": "1-methyl-1H-pyrazol-4-amine", "amount": "1 equivalent" }, { "name": "propan-2-yl chloride", "amount": "1.2 equivalents" }, { "name": "base (e.g. triethylamine)", "amount": "stoichiometric" }, { "name": "hydrochloric acid", "amount": "stoichiometric" } ], "Reaction": [ { "step": "Add 1-methyl-1H-pyrazol-4-amine and base to a reaction flask.", "conditions": "Stir at room temperature for 10 minutes." }, { "step": "Add propan-2-yl chloride dropwise to the reaction flask.", "conditions": "Stir at room temperature for 2 hours." }, { "step": "Add hydrochloric acid to the reaction mixture.", "conditions": "Stir at room temperature for 1 hour." }, { "step": "Filter the resulting solid and wash with water.", "conditions": "Dry under vacuum to obtain 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride." } ] }

CAS RN

2437649-96-0

Molecular Formula

C7H14ClN3

Molecular Weight

175.7

Purity

0

Origin of Product

United States

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